molecular formula C24H27N3O3S B14981380 N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B14981380
M. Wt: 437.6 g/mol
InChI Key: AAPOKERRJAEWSJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the phthalazinone moiety: This step involves the cyclization of an appropriate precursor to form the hexahydrophthalazinone ring.

    Coupling reactions: The final step involves coupling the sulfonamide and phthalazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity.

    Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Phthalazinone derivatives: Compounds with similar hexahydrophthalazinone structures.

    Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-15-10-12-19(13-17(15)3)26-31(29,30)22-14-18(11-9-16(22)2)23-20-7-5-6-8-21(20)24(28)27(4)25-23/h9-14,26H,5-8H2,1-4H3

InChI Key

AAPOKERRJAEWSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C)C

Origin of Product

United States

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